

Application Note: Optimized Formulation Strategies for 4-Propoxybenzenesulfonamide

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Compound of Interest

Compound Name: 4-Propoxybenzenesulfonamide

CAS No.: 1135-01-9

Cat. No.: B174123

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Executive Summary & Scientific Context

4-Propoxybenzenesulfonamide is a structural analog of the classical sulfonamide pharmacophore, primarily utilized in experimental pharmacology as a Carbonic Anhydrase Inhibitor (CAI). Its mechanism involves the coordination of the sulfonamide moiety to the zinc ion within the active site of Carbonic Anhydrase (CA) isoforms (specifically hCA II, IX, and XII), disrupting the reversible hydration of carbon dioxide to bicarbonate [1, 2].

While structurally simple, the addition of the propoxy chain at the para position introduces significant lipophilicity compared to the parent benzenesulfonamide. This modification enhances membrane permeability but complicates aqueous solubility, creating a critical bottleneck for in vivo bioavailability.

This Application Note provides validated protocols for formulating this compound for both high-throughput in vitro screening and in vivo administration (IP/Oral), ensuring that experimental variability stems from biology, not inconsistent delivery.

Physicochemical Profile & Pre-Formulation

Before formulation, one must understand the "personality" of the molecule. The propoxy group dictates the solvent choice.

Table 1: Critical Physicochemical Properties

Property	Value	Implication for Formulation
Molecular Weight	215.27 g/mol	Small molecule; rapid diffusion once solubilized.
LogP (Octanol/Water)	~1.7 [3]	Moderately lipophilic. Poor water solubility; requires co-solvents or surfactants.
pKa (Sulfonamide)	~10.1	Weak acid. At physiological pH (7.4), it remains largely unionized, limiting passive aqueous solubility.
Appearance	White crystalline solid	High lattice energy requires mechanical energy (sonication/grinding) to disperse in suspensions.
Solubility (DMSO)	> 50 mg/mL	Excellent. Ideal for in vitro stock solutions.
Solubility (Water)	< 0.5 mg/mL	Poor. Unsuitable for simple saline solutions.

Protocol A: In Vitro Stock Preparation (DMSO)

For enzyme inhibition assays (e.g., stopped-flow CO₂ hydration assays) or cell-based work, Dimethyl Sulfoxide (DMSO) is the requisite vehicle.

Causality & Logic

- Why DMSO? It disrupts the crystal lattice effectively.
- Why Anhydrous? Sulfonamides are generally stable, but moisture uptake in DMSO can lead to compound precipitation upon freeze-thaw cycles.

Step-by-Step Methodology

- Weighing: Accurately weigh 21.5 mg of **4-Propoxybenzenesulfonamide** into a sterile, amber glass vial (sulfonamides can be light-sensitive over long durations).
- Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Reagent, >99.9%).
- Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless. This yields a 100 mM Stock Solution.
- Storage: Aliquot into 50 μ L volumes in PCR tubes to avoid repeated freeze-thaw cycles. Store at -20°C .

Dilution Strategy (The "1% Rule")

When dosing cells or enzymes, the final DMSO concentration must remain $<1\%$ (v/v) to prevent solvent-induced toxicity or enzyme denaturation.

- Step 1: Dilute 100 mM stock 1:100 in assay buffer \rightarrow 1 mM working solution (1% DMSO).
- Step 2: Serial dilute this working solution into assay buffer.

Protocol B: In Vivo Suspension (Oral/IP)

For animal studies, DMSO is often too toxic for high-volume dosing. The standard saline solution will fail due to precipitation. We utilize a 0.5% Methylcellulose (MC) / 0.1% Tween 80 suspension vehicle.

Causality & Logic

- Tween 80 (Polysorbate 80): A surfactant that reduces surface tension, "wetting" the hydrophobic propoxy tail of the crystals to allow dispersion.
- Methylcellulose (400 cP): A viscosity enhancer. According to Stokes' Law, increasing the viscosity of the continuous phase slows the sedimentation rate of the drug particles, ensuring dose uniformity during gavage [4].

Vehicle Preparation (The "Hot/Cold" Method)

Prepare the vehicle 24 hours in advance.

- Heat 50 mL of deionized water to ~80°C.
- Slowly disperse 0.5 g of Methylcellulose powder (400 centipoise viscosity) onto the hot water while stirring magnetically. It will not dissolve yet; it will disperse.
- Remove from heat and add 50 mL of ice-cold water.
- Stir at 4°C overnight. The polymer chains will hydrate and unwind, creating a clear, viscous solution.
- Add 100 µL of Tween 80 (0.1% v/v) and mix gently to avoid foaming.

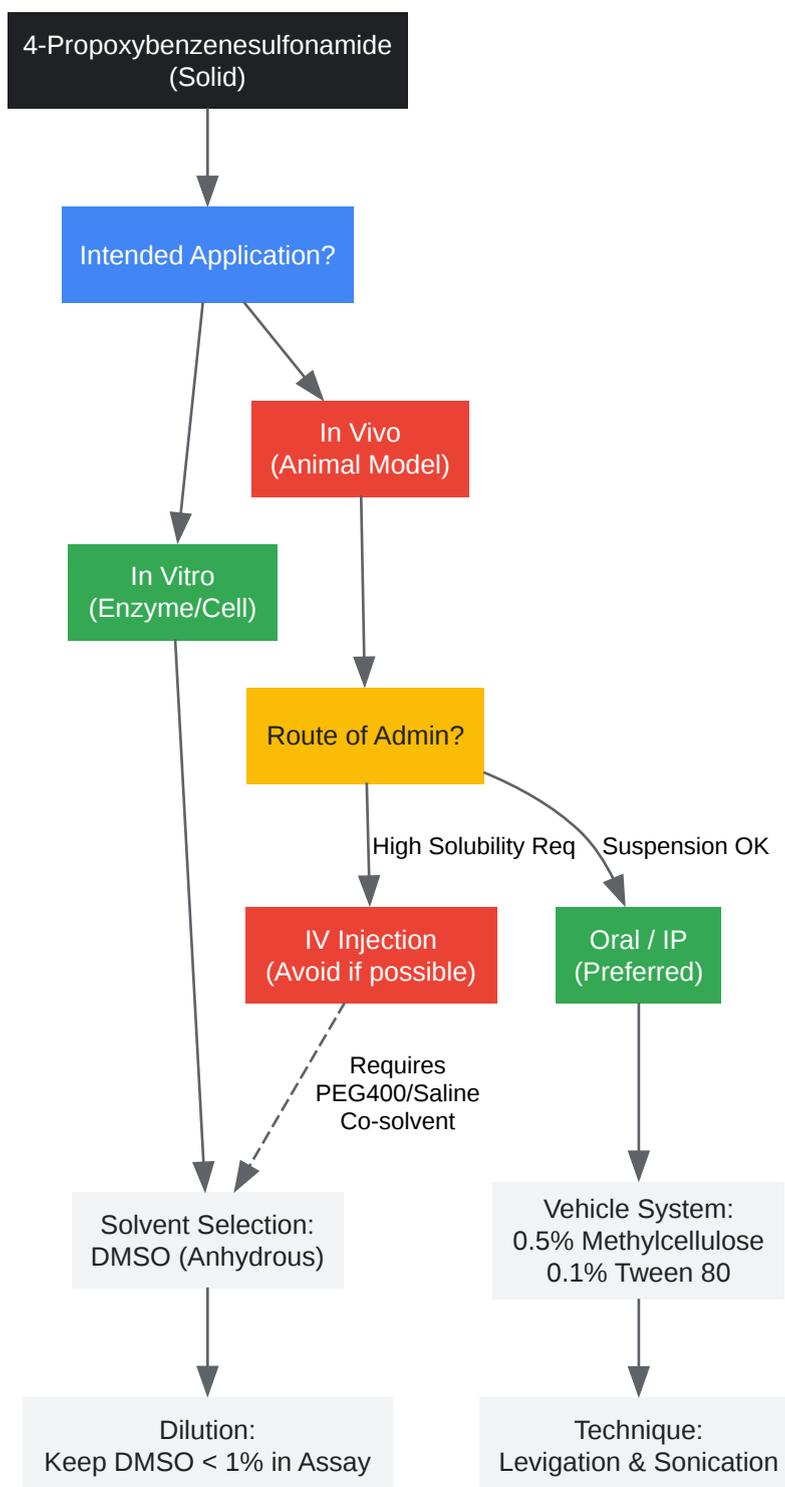
Drug Suspension Protocol (Batch Size: 10 mL @ 10 mg/mL)

- Grinding: Weigh 100 mg of **4-Propoxybenzenesulfonamide**. Place in a mortar and pestle.
- Wetting: Add 200 µL of the Vehicle (MC/Tween). Grind the solid into a smooth, white paste (levigation). This is the most critical step to prevent clumping.
- Dilution: Gradually add the remaining vehicle in small increments, triturating constantly, until the volume reaches 10 mL.
- Homogenization: Transfer to a vial and sonicate (bath sonicator) for 10 minutes to break micro-aggregates.
- QC Check: Invert the vial. The suspension should appear milky white and uniform, with no visible chunks settling within 5 minutes.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the specific suspension workflow.

Diagram 1: Formulation Decision Logic



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Caption: Decision matrix for selecting the appropriate vehicle based on experimental constraints.

Diagram 2: Suspension Preparation Workflow



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Caption: Step-by-step bench protocol for preparing the methylcellulose suspension.

Quality Control & Validation

Trust but verify. A suspension that settles too quickly leads to erratic PK data.

- Visual Inspection: Allow the suspension to stand for 1 hour. If a clear supernatant layer forms >10% of the total volume, the viscosity is too low (increase Methylcellulose to 1.0%) or the particle size is too large (increase sonication time).
- Concentration Verification (HPLC):
 - Column: C18 (e.g., Agilent Zorbax Eclipse, 3.5 μ m).
 - Mobile Phase: 60% Water (0.1% Formic Acid) / 40% Acetonitrile.
 - Detection: UV @ 254 nm (Sulfonamide absorption max).
 - Procedure: Dilute 10 μ L of suspension into 990 μ L DMSO (to dissolve everything), then inject. Compare against the DMSO stock standard.

Safety & Handling (SDS Summary)

- Hazard Class: Sulfonamides are known sensitizers.
- H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
- PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during weighing to avoid inhalation of fine dust.

- Allergy Warning: Researchers with sulfa-drug allergies should avoid handling this compound.

References

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Sources

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